molecular formula C17H25F3N4O7 B6334453 H-D-Pro-Pro-Glu-NH2 Trifluoroacetate CAS No. 1021646-82-1

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate

Cat. No.: B6334453
CAS No.: 1021646-82-1
M. Wt: 454.4 g/mol
InChI Key: MFPBMLYDEKFCCK-MRDWIYSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is a synthetic peptide derivative where the trifluoroacetate (TFA) counterion enhances solubility and stability in aqueous and organic solvents. This compound features a tripeptide backbone with two D-proline residues and a C-terminal glutamine amide, distinguishing it from linear L-configured peptides.

Properties

IUPAC Name

(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5.C2HF3O2/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10;3-2(4,5)1(6)7/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21);(H,6,7)/t9-,10+,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPBMLYDEKFCCK-MRDWIYSCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The C-terminal amide is achieved using Rink amide resin (0.7 mmol/g loading capacity). For H-D-Pro-Pro-Glu-NH₂:

  • Resin activation : Swell resin in DCM/DMF (1:1), then treat with 20% piperidine in DMF to remove Fmoc groups.

  • First amino acid coupling : Load Fmoc-Glu-OtBu using TBTU/HOBt activation with DIPEA (3 equivalents, 50 min coupling).

Table 1 : Resin Loading Parameters

Resin TypeLoading (mmol/g)Solvent SystemActivation Reagent
Rink amide resin0.65–0.75DMF/DCMTBTU/HOBt/DIPEA

Sequential Amino Acid Coupling

  • D-Proline incorporation : Use Fmoc-D-Pro-OH with TBTU/HOBt (3 equivalents) and collidine (2 equivalents) to minimize racemization.

  • L-Proline addition : Standard Fmoc-Pro-OH coupling under identical conditions.

  • Deprotection cycles : 20% piperidine/DMF (2 × 10 min) after each coupling.

Critical Note : Ninhydrin testing confirms coupling completion after each step.

Cleavage and Side-Chain Deprotection

Cleave the peptide-resin with TFA/TIS/EDT/H₂O (94:2.5:2.5:1 v/v) for 2 hr at 25°C. This simultaneously:

  • Removes acid-labile protecting groups (e.g., tert-butyl from Glu).

  • Releases the peptide into solution as a TFA salt.

Yield : ~85% crude product (LC-MS purity >75%).

Solution-Phase Synthesis for C-Terminal Amidation

For laboratories lacking SPPS infrastructure, fragment condensation offers an alternative:

Fragment Preparation

  • Synthesize H-D-Pro-Pro-Glu-OH via Fmoc chemistry in solution:

    • Activate Fmoc-Glu-OtBu with DCC/HOBt.

    • Sequentially add Fmoc-Pro-OH and Fmoc-D-Pro-OH.

  • Global deprotection : Treat with TFA/TIS/EDT to remove tert-butyl groups.

Amidation via Carbodiimide Chemistry

  • React H-D-Pro-Pro-Glu-OH with NH₄Cl using HBTU/DIPEA in DMF.

  • Purify via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Table 2 : Solution-Phase Amidation Efficiency

Coupling ReagentSolventTemperatureYield (%)
HBTU/DIPEADMF0–5°C62
TBTU/CollidineDCM25°C58

Purification and Counterion Exchange

Reverse-Phase HPLC (RP-HPLC)

  • Column : C18, 250 × 21.2 mm, 5 µm.

  • Mobile phase : Gradient from 5% to 40% acetonitrile in 0.1% TFA over 45 min.

  • Outcome : >98% purity (UV detection at 220 nm).

TFA-to-Acetate Exchange (Optional)

  • Dilute purified peptide in 0.1 M ammonium acetate (pH 5.0).

  • Lyophilize to replace TFA with acetate.

  • Residual TFA : <0.25% by ion chromatography.

Analytical Characterization

Mass Spectrometry (MS)

  • Observed m/z : [M+H]⁺ = 428.2 (theoretical 428.2).

  • Purity : >99% by ESI-MS.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O): δ 4.45 (d, J = 8.5 Hz, D-Pro αH), 4.32 (m, Pro αH), 2.35–2.15 (Glu γ-CH₂).

Challenges and Optimization Strategies

  • Racemization at D-Pro : Minimized by using collidine instead of DIPEA during coupling.

  • Incomplete Amidation : Add 10% NH₄Cl as an ammonia source during SPPS cleavage .

Chemical Reactions Analysis

Types of Reactions: H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is primarily involved in catalytic reactions, particularly in asymmetric 1,4-addition reactions. It acts as a catalyst in the formation of γ-nitroaldehydes from aldehydes and nitroolefins .

Common Reagents and Conditions:

    Reagents: Aldehydes, nitroolefins, and pPE-amide.

    Conditions: Room temperature, with as little as 1 mol% of the catalyst.

Major Products: The major products of these reactions are γ-nitroaldehydes, which are obtained in excellent yields and stereoselectivities .

Scientific Research Applications

Peptide Catalysis

1.1 Catalytic Properties

H-D-Pro-Pro-Glu-NH2 has been identified as a highly effective catalyst for various organic reactions, particularly conjugate addition reactions involving aldehydes and nitroolefins. Studies have shown that this tripeptide can achieve high stereoselectivity (up to 99% enantiomeric excess) with minimal catalyst loading (as low as 1 mol%) . The mechanism of action involves the formation of a rigid ground state due to intramolecular interactions such as hydrogen bonding and salt bridges, which subsequently allows for flexibility during the catalytic cycle .

1.2 Comparative Performance

A comparative analysis of different peptide catalysts highlighted H-D-Pro-Pro-Glu-NH2's superior performance relative to other tripeptides. The following table summarizes the enantioselectivity and conversion rates achieved by various catalysts in similar reactions:

CatalystEnantioselectivity (%)Conversion Rate (%)
H-D-Pro-Pro-Glu-NH29984
H-dPro-Pip-Glu-NH29786
H-dPro-MePro-Glu-NH29784
H-Pro-Pro-Asp-NH29075

This data illustrates that H-D-Pro-Pro-Glu-NH2 consistently outperforms many alternatives in terms of both enantioselectivity and conversion efficiency .

Drug Discovery and Development

2.1 Therapeutic Applications

The tripeptide's structural characteristics make it an attractive candidate for developing peptide-based therapeutics. Its predictable metabolism and high selectivity reduce off-target effects, which are significant advantages over traditional small-molecule drugs .

2.2 In Silico Screening

Recent advancements in computational methods have enabled large-scale in silico screening of peptide candidates against specific protein targets. For instance, the application of MDockPeP2_VS—a molecular docking tool—has facilitated the identification of peptide inhibitors targeting antibiotic resistance mechanisms, showcasing the potential of H-D-Pro-Pro-Glu-NH2 as a scaffold for developing new therapeutics .

Case Study: Antibiotic Resistance Inhibition

  • Target: TEM-1 β-lactamase from Escherichia coli
  • Inhibition Constant (Ki): 1.37 ± 0.37 µM
  • This study demonstrated that peptides derived from H-D-Pro-Pro-Glu-NH2 can effectively inhibit critical bacterial enzymes involved in antibiotic resistance, highlighting their potential role in combating resistant infections .

Structural Studies

3.1 Crystal Structure Analysis

The crystal structures of peptidic catalysts including H-D-Pro-Pro-Glu-NH2 have been elucidated, revealing insights into their conformational dynamics and interaction patterns during catalysis. These structural studies provide a framework for understanding how variations in peptide sequences can influence catalytic efficiency and selectivity .

3.2 Mechanistic Insights

The mechanism by which H-D-Pro-Pro-Glu-NH2 catalyzes reactions involves the stabilization of transition states through specific interactions within its rigid structure. This has been demonstrated through computational modeling and experimental validation, underscoring the importance of structural integrity in peptide catalysis .

Mechanism of Action

The mechanism of action of H-D-Pro-Pro-Glu-NH2 Trifluoroacetate involves its role as a catalyst in asymmetric synthesis. The compound facilitates the formation of γ-nitroaldehydes by stabilizing the transition state and enhancing the stereoselectivity of the reaction. The molecular targets include aldehydes and nitroolefins, and the pathways involve nucleophilic addition reactions .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares H-D-Pro-Pro-Glu-NH2 Trifluoroacetate with structurally or functionally related TFA-containing peptides:

Compound Sequence/Structure Molecular Weight Key Features Applications References
H-D-Pro-Pro-Glu-NH2 TFA H-D-Pro-D-Pro-Glu-NH2 · TFA ~600–650 (estimated) D-amino acids; TFA counterion; compact tripeptide Hypothesized receptor modulation
PL017 TFA Tyr-Pro-Nα-Me-Phe-D-Pro-NH2 · TFA 649.67 μ-opioid receptor agonist; synthetic morphiceptin analog Neuropharmacology research
MMP Substrate I TFA Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 · TFA 977.08 Fluorogenic substrate for matrix metalloproteinases (MMPs); FRET-based assays Enzymatic activity studies
CIGB-300 TFA 15-mer peptide with disulfide bridge · TFA 3059.61 Anticancer peptide (targets CK2 kinase); β-alanine linker Oncology research
H-Arg-Pro-pNA TFA H-Arg-Pro-p-nitroanilide · TFA 451.48 Protease substrate; chromogenic release of p-nitroaniline Enzyme kinetics studies

Key Observations :

  • Structural Complexity : H-D-Pro-Pro-Glu-NH2 TFA is smaller and simpler than CIGB-300 TFA (15-mer) but shares the TFA counterion’s role in solubility enhancement .
  • Enzymatic Utility : While MMP Substrate I TFA is designed for fluorescence-based assays, H-D-Pro-Pro-Glu-NH2 TFA’s lack of fluorophores suggests alternative mechanistic roles .

Solubility and Stability

Trifluoroacetate salts generally improve solubility in polar solvents (e.g., water, DCM, THF) compared to free-base peptides. For example:

  • PL017 TFA : Soluble in aqueous buffers for in vitro receptor binding assays .
  • CIGB-300 TFA : Requires DMSO or DCM for dissolution due to its large size and disulfide bonds .
  • H-D-Pro-Pro-Glu-NH2 TFA : Likely exhibits intermediate solubility, leveraging TFA’s polar nature and the peptide’s compact structure.

Research Findings and Limitations

  • PL017 TFA: Demonstrated nanomolar affinity for μ-opioid receptors in rodent models .
  • CIGB-300 TFA : Showed antitumor activity in Phase I/II trials, linked to CK2 kinase inhibition .
  • H-D-Pro-Pro-Glu-NH2 TFA: Limited direct data; inferred stability from D-proline configuration may support in vivo studies, but functional validation is required.

Contradictions and Gaps :

  • notes missing physical properties (e.g., melting point) for H-Arg-Pro-pNA TFA, a common issue for niche peptides .
  • TFA’s impact on peptide aggregation or toxicity (e.g., in CIGB-300 TFA) remains understudied .

Q & A

Q. What are the recommended methods for synthesizing and purifying H-D-Pro-Pro-Glu-NH2 Trifluoroacetate to achieve high purity?

  • Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is recommended. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and mobile phases containing 0.1% trifluoroacetic acid (TFA) ensures >98% purity. Mass spectrometry (MS) and analytical HPLC validate structural integrity and purity .

Q. How does the trifluoroacetate counterion influence the solubility and stability of H-D-Pro-Pro-Glu-NH2 in aqueous solutions?

  • Methodological Answer: The TFA counterion enhances aqueous solubility through ion-pairing interactions and stabilizes the peptide against aggregation. For long-term storage, lyophilization at -20°C in inert buffers (e.g., PBS) is advised. Stability assays (e.g., circular dichroism) should monitor conformational changes under varying pH and temperature conditions .

Q. What analytical techniques are most effective for detecting and quantifying this compound in complex biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a reverse-phase column and 0.1% TFA in the mobile phase provides high sensitivity. Supercritical fluid chromatography (SFC)-MS/MS, adapted from environmental TFA detection protocols, can also minimize matrix interference .

Advanced Research Questions

Q. How does the D-configuration of proline residues in H-D-Pro-Pro-Glu-NH2 influence its conformational stability and interaction with biological targets?

  • Methodological Answer: D-Pro induces distinct secondary structures (e.g., altered β-turn propensity) compared to L-Pro, impacting receptor binding. Use circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to analyze conformational dynamics. Molecular dynamics (MD) simulations can predict steric and electrostatic effects on target interactions .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer: Standardize synthesis protocols (e.g., SPPS vs. solution-phase) and validate purity via orthogonal methods (HPLC, amino acid analysis). Control for TFA content in buffers, as residual TFA may alter ionic strength and bioactivity. Preclinical guidelines recommend blinded, replicate studies to minimize batch-to-batch variability .

Q. How can computational modeling predict the catalytic or binding mechanisms of this compound in enzyme-substrate systems?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes identifies binding pockets. Quantum mechanics/molecular mechanics (QM/MM) simulations refine transition-state models, incorporating TFA’s electrostatic contributions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the key considerations for designing in vivo studies to assess the pharmacokinetics of this compound?

  • Methodological Answer: Follow NIH guidelines for preclinical studies: use radiolabeled (e.g., ³H or ¹⁴C) analogs to track absorption/distribution. Monitor TFA-related nephrotoxicity via serum creatinine levels. Pharmacokinetic/pharmacodynamic (PK/PD) models should account for peptide degradation pathways identified in metabolic stability assays .

Q. How does the substitution of glutamic acid in H-D-Pro-Pro-Glu-NH2 with other acidic residues (e.g., aspartic acid) alter its biochemical properties?

  • Methodological Answer: Glu’s longer side chain (vs. Asp) may enhance hydrogen bonding in catalytic pockets. Compare pKa values (via potentiometric titration) and steric effects using X-ray crystallography. Functional assays (e.g., enzyme kinetics) quantify changes in catalytic efficiency or receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.